molecular formula C21H24N4OS B12017927 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 497921-69-4

4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12017927
CAS No.: 497921-69-4
M. Wt: 380.5 g/mol
InChI Key: JZVCFMBYXPVJBD-HYARGMPZSA-N
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Description

4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction of 4-tert-butylbenzaldehyde with an amine to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring.

    Thiol Addition: The final step involves the addition of a thiol group to the triazole ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The benzylidene group can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl and ethoxyphenyl groups provides a unique structural framework that can be exploited for various applications.

Properties

CAS No.

497921-69-4

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4OS/c1-5-26-18-8-6-7-16(13-18)19-23-24-20(27)25(19)22-14-15-9-11-17(12-10-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,24,27)/b22-14+

InChI Key

JZVCFMBYXPVJBD-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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